molecular formula C41H52N4O4S B192934 Cenicriviroc CAS No. 497223-25-3

Cenicriviroc

Cat. No. B192934
M. Wt: 696.9 g/mol
InChI Key: PNDKCRDVVKJPKG-WHERJAGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cenicriviroc (CVC) is an experimental drug candidate for the treatment of HIV infection and non-alcoholic steatohepatitis . It is an inhibitor of CCR2 and CCR5 receptors, which allows it to function as an entry inhibitor, preventing the virus from entering into a human cell .


Molecular Structure Analysis

Cenicriviroc has a molecular formula of C41H52N4O4S and a molecular weight of 696.94 g/mol . It belongs to the class of organic compounds known as benzazocines, which are organic compounds containing the benzazocine ring system .

Scientific Research Applications

Treatment of Nonalcoholic Steatohepatitis and Fibrosis

Cenicriviroc (CVC), a dual antagonist of C‐C chemokine receptors type 2 and 5, has been under evaluation for treating liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). The CENTAUR study's year 1 primary analysis showed CVC's antifibrotic effect without impacting steatohepatitis. Further exploratory analyses from year 2 of the study confirmed these findings, indicating CVC's potential as a therapeutic agent in NASH with liver fibrosis (Ratziu et al., 2020). Another study demonstrated that CVC treatment for a year resulted in a significant number of subjects achieving improvement in fibrosis without worsening steatohepatitis, pointing towards its efficacy in treating NASH with fibrosis (Friedman et al., 2018).

Impact on HIV Entry and Viral Redistribution

CVC has also been evaluated for its effects on HIV entry and redistribution. A study demonstrated that unlike maraviroc, another CCR5 inhibitor, CVC does not lead to redistribution of HIV into the extracellular space, which could have implications for plasma viral load and intracellular DNA decline (Kramer et al., 2014). This finding was supported by another study that confirmed CVC does not repel virus back into extracellular space, unlike maraviroc (Kramer et al., 2015).

Inhibitory Effects on SARS-CoV-2 Replication

In the context of the COVID-19 pandemic, CVC was tested for its inhibitory effects on the replication of SARS-CoV-2 in cell cultures. The study found that CVC was a selective inhibitor of the virus, indicating its potential for further pursuit in the treatment of SARS-CoV-2 infection (Okamoto et al., 2020).

Safety And Hazards

Cenicriviroc is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKCRDVVKJPKG-WHERJAGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cenicriviroc

CAS RN

497223-25-3
Record name Cenicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497223-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cenicriviroc [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CENICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cenicriviroc
Reactant of Route 2
Reactant of Route 2
Cenicriviroc
Reactant of Route 3
Reactant of Route 3
Cenicriviroc
Reactant of Route 4
Reactant of Route 4
Cenicriviroc
Reactant of Route 5
Reactant of Route 5
Cenicriviroc
Reactant of Route 6
Reactant of Route 6
Cenicriviroc

Citations

For This Compound
2,990
Citations
F Tacke - Expert opinion on investigational drugs, 2018 - Taylor & Francis
Introduction: Nonalcoholic fatty liver disease (NAFLD) has an increasing prevalence worldwide. At present, no specific pharmacotherapy is approved for NAFLD. Simple steatosis and …
Number of citations: 117 www.tandfonline.com
OM Klibanov, SH Williams, CA Iler - Curr Opin Investig Drugs, 2010 - researchgate.net
… interactions between cenicriviroc and other anti-HIV compounds, no cenicriviroc-related … In addition, cenicriviroc did not affect the viability and proliferation of uninfected PBMCs at …
Number of citations: 65 www.researchgate.net
DC Files, F Tacke, A O'Sullivan, P Dorr… - PLoS …, 2022 - journals.plos.org
… One such drug therapy that can modulate cytokine activity is cenicriviroc (CVC), a CC chemokine receptor type 5 (CCR5) and CC chemokine receptor type 2 (CCR2) antagonist, …
Number of citations: 9 journals.plos.org
SL Friedman, V Ratziu, SA Harrison… - …, 2018 - Wiley Online Library
The aim of this study was to evaluate cenicriviroc (CVC), a dual antagonist of CC chemokine receptor types 2 and 5, for treatment of nonalcoholic steatohepatitis (NASH) with liver …
Number of citations: 664 aasldpubs.onlinelibrary.wiley.com
V Ratziu, A Sanyal, SA Harrison, VWS Wong… - …, 2020 - Wiley Online Library
Background and Aims Cenicriviroc (CVC) is a C‐C chemokine receptors type 2 and 5 dual antagonist under evaluation for treating liver fibrosis in adults with nonalcoholic …
Number of citations: 241 aasldpubs.onlinelibrary.wiley.com
E Lefebvre, G Moyle, R Reshef, LP Richman… - PloS one, 2016 - journals.plos.org
Background & Aims Interactions between CC chemokine receptor types 2 (CCR2) and 5 (CCR5) and their ligands, including CCL2 and CCL5, mediate fibrogenesis by promoting …
Number of citations: 313 journals.plos.org
S Friedman, A Sanyal, Z Goodman, E Lefebvre… - Contemporary clinical …, 2016 - Elsevier
Background Non-alcoholic steatohepatitis (NASH) is often accompanied by liver fibrosis, which can progress to cirrhosis; CC chemokine receptors type 2 and 5 (CCR2/CCR5), which …
Number of citations: 224 www.sciencedirect.com
M Thompson, M Saag, E DeJesus, J Gathe… - AIDS (London …, 2016 - ncbi.nlm.nih.gov
Objective: To compare the efficacy, safety, and anti-inflammatory effects of cenicriviroc (CVC), an oral, once-daily CC chemokine receptor types 5 and 2 antagonist, with those of …
Number of citations: 87 www.ncbi.nlm.nih.gov
QM Anstee, BA Neuschwander-Tetri, VWS Wong… - Contemporary clinical …, 2020 - Elsevier
Introduction Nonalcoholic steatohepatitis (NASH) is a sub-classification of nonalcoholic fatty liver disease (NAFLD) characterized by increased risk of progressive liver fibrosis. …
Number of citations: 105 www.sciencedirect.com
VM Alves, T Bobrowski, CC Melo‐Filho… - Molecular …, 2021 - Wiley Online Library
The main protease (M pro ) of the SARS‐CoV‐2 has been proposed as one of the major drug targets for COVID‐19. We have identified the experimental data on the inhibitory activity of …
Number of citations: 64 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.